N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a cyclopenta[b]thiophene core fused with a dihydropyridazine ring. The structure includes a furan-2-ylmethyl carbamoyl substituent at position 3 of the cyclopenta[b]thiophene and a 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide moiety.
Properties
Molecular Formula |
C24H20N4O4S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C24H20N4O4S/c29-18-11-12-28(15-6-2-1-3-7-15)27-21(18)23(31)26-24-20(17-9-4-10-19(17)33-24)22(30)25-14-16-8-5-13-32-16/h1-3,5-8,11-13H,4,9-10,14H2,(H,25,30)(H,26,31) |
InChI Key |
WLXFXPXYCYSDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=NN(C=CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with a suitable isocyanate to form the carbamoyl derivative This intermediate undergoes cyclization with a cyclopentathiophene derivative under controlled conditions to form the core structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound : Combines a 5,6-dihydro-4H-cyclopenta[b]thiophene with a 1,4-dihydropyridazine ring. The thiophene core offers electron-rich aromaticity, while the dihydropyridazine contributes partial unsaturation and hydrogen-bonding capacity.
- N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide (ECHEMI: 637312-74-4): Replaces the dihydropyridazine with a benzofuran carboxamide. Benzofuran’s planar structure may enhance π-π stacking but reduce polarity compared to dihydropyridazine. Computed properties (e.g., XLogP3 = 3.6, TPSA = 114) suggest moderate hydrophobicity and high polarity .
Substituent Analysis
- Furan vs. Benzofuran Derivatives :
- The target compound’s furan-2-ylmethyl carbamoyl group introduces a smaller, less lipophilic substituent compared to the benzofuran-2-carboxamide in ECHEMI’s compound. This may improve solubility but reduce membrane permeability .
- In AZ331 and AZ257 (), 1,4-dihydropyridine cores with thioether-linked substituents (e.g., 4-methoxyphenyl, 4-bromophenyl) exhibit higher steric bulk and halogen-mediated interactions, which are absent in the target compound’s structure .
Physicochemical and Spectroscopic Properties
Research Implications and Gaps
- Pharmacological Potential: While the ECHEMI compound’s benzofuran analog has established computational properties, the target compound’s dihydropyridazine core merits further exploration for kinase inhibition, given its resemblance to ATP-competitive scaffolds.
- Data Limitations : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, which include furan, thiophene, and pyridazine moieties, suggest potential interactions with various biological targets.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C24H20N4O4S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxo-1-phenylpyridazine-3-carboxamide |
| InChI Key | WLXFXPXYCYSDHM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features facilitate binding to these targets, modulating their activity and leading to various pharmacological effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar structures possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound's interaction with specific oncogenic pathways may contribute to these effects.
2. Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. It may inhibit the activity of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing inflammation in various models.
3. Antioxidant Activity
Preliminary studies suggest that the compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a crucial role.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Anticancer Screening
A study reported on a series of derivatives based on similar scaffolds that exhibited significant cytotoxicity against various cancer cell lines. The most active compounds were found to induce apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that derivatives of this compound inhibited COX and LOX enzymes effectively. The IC50 values for these activities were comparable to established anti-inflammatory drugs.
Case Study 3: Antioxidant Potential
Research on related compounds indicated strong free radical scavenging activity, suggesting that this compound may also protect against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
